molecular formula C10H11Cl2N3O3 B2968752 N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea CAS No. 338395-17-8

N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea

Cat. No.: B2968752
CAS No.: 338395-17-8
M. Wt: 292.12
InChI Key: MHLWOFVBNJELKO-UHFFFAOYSA-N
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Description

N-[(2,4-Dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea is a synthetic urea derivative of interest in chemical and pharmaceutical research. Its molecular structure incorporates a 2,4-dichlorobenzyl ether group and a methoxyiminomethyl moiety, which may influence its bioactive properties and interaction with biological targets . Urea derivatives are a significant class of compounds in medicinal chemistry, often explored for their potential to modulate enzyme activity and receptor function . This compound is of particular value for researchers investigating structure-activity relationships (SAR) in drug discovery. The dichlorobenzyl group is a common pharmacophore found in molecules that exhibit potent biological activity, while the urea core can serve as a key scaffold for hydrogen bonding . Its potential research applications could include serving as a synthetic intermediate or as a lead compound in the development of enzyme inhibitors. For instance, structurally related N-benzoyl-N'-phenylurea compounds have been studied for their allosteric inhibition of enzymes such as glycogen phosphorylase . Researchers are encouraged to utilize this compound to explore novel therapeutic pathways. Note: This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methoxy]-3-[(E)-methoxyiminomethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3O3/c1-17-14-6-13-10(16)15-18-5-7-2-3-8(11)4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLWOFVBNJELKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)NOCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/NC(=O)NOCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea typically involves the reaction of 2,4-dichlorobenzyl alcohol with methoxyamine hydrochloride to form the corresponding methoxyimino intermediate. This intermediate is then reacted with an isocyanate derivative to yield the final urea compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under mild heating conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different chemical and physical properties, making them useful for specific applications in research and industry .

Scientific Research Applications

N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea is a synthetic organic compound that is primarily used in agriculture as a pesticide. It has a molecular weight of 292.12 g/mol and its molecular formula is . The compound features a dichlorobenzyl group and a methoxyimino methylurea moiety, which contribute to its biological activity.

Applications in Agriculture

This compound is effective against resistant harmful arthropods, making it a valuable tool in agricultural pest management. It acts by disrupting the nervous system of target pests, which leads to paralysis and death. The compound's selectivity allows for targeted pest control with minimal impact on non-target organisms. It is a critical component in integrated pest management strategies.

Chemical Reactions

The chemical behavior of this compound can be analyzed through reactions typical of urea derivatives. Key reactions are crucial for understanding its stability and reactivity in various environments.

This compound exhibits significant biological activity as an insecticide and acaricide.

Interaction Studies

Interaction studies have indicated that this compound interacts with specific receptors in target pests, leading to neurotoxic effects. These interactions are essential for optimizing usage rates and minimizing resistance development.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructureUnique Features
LinuronC9H10Cl2N2O2Known for its herbicidal properties; acts primarily on photosynthesis
DiuronC9H10Cl2N2OSimilar mode of action as Linuron; used mainly as an herbicide
MonolinuronC9H10ClN3O3A derivative with similar urea functionality; used for weed control
While these compounds share a common urea structure and some biological activities, this compound is distinguished by its specific efficacy against resistant arthropods and unique substitution patterns that enhance its biological profile.

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with DNA replication and protein synthesis in microbial cells .

Comparison with Similar Compounds

Substituted Urea Herbicides

Several structurally related urea derivatives are widely used as herbicides. Key examples include:

Compound Name Structure Highlights Use/Activity
Linuron (N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea) 3,4-Dichlorophenyl, methoxy, methyl groups Herbicide (photosynthesis inhibitor)
Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) 3,4-Dichlorophenyl, dimethyl groups Herbicide (PSII inhibitor)
Chlorbromuron (N'-(4-bromo-3-chlorophenyl)-N-methoxy-N'-methylurea) Bromo, chloro, methoxy, methyl groups Herbicide (soil-applied)

Key Differences :

  • Substituent Positioning : Linuron and diuron feature 3,4-dichlorophenyl groups, whereas the target compound has a 2,4-dichlorobenzyloxy group. The ortho/para chlorine arrangement may alter steric hindrance and binding affinity.
  • Functional Groups: The methoxyimino methyl group in the target compound replaces the simpler methoxy or methyl groups in linuron and chlorbromuron. This modification could enhance stability or alter metabolic pathways .

N-Oxyurea Derivatives

N-Oxyureas, such as N-((4-Methoxybenzoyl)oxy)-2-phenylacetamide (), share synthetic routes involving hydroxylamine derivatives and acylating agents. For example:

  • The target compound may be synthesized via condensation of N-(2,4-dichlorobenzyl)hydroxylamine hydrochloride (CAS: 139460-29-0) with a methoxyimino methyl isocyanate .
  • Yields and purity (e.g., 88% in ) depend on reaction conditions, such as solvent choice (CH₂Cl₂, ethanol) and catalysts (Et₃N, DMAP) .

Physicochemical Properties

  • Hydrogen Bonding: The target compound has 1 hydrogen bond donor and ~8 acceptors (estimated from ), similar to linuron (1 donor, 3 acceptors). This affects solubility and bioavailability.
  • Lipophilicity : The calculated XLogP of 6.8 () suggests high hydrophobicity, comparable to diuron (LogP ~2.8) but higher due to the dichlorobenzyl group. This enhances soil adsorption and persistence .

Biological Activity

N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea is a synthetic organic compound with the molecular formula C10H11Cl2N3O3C_{10}H_{11}Cl_{2}N_{3}O_{3} and a molecular weight of 292.12 g/mol. This compound is characterized by its unique structural components, including a dichlorobenzyl group, a methoxyimino group, and a urea moiety, which contribute to its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains and fungi. Its mechanism of action involves disrupting cellular processes such as DNA replication and protein synthesis in microbial cells, which contributes to its effectiveness as an antimicrobial agent.

Case Study: Efficacy Against Bacterial Infections

A study evaluated the compound's efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.

Antiviral Activity

In addition to its antimicrobial properties, this compound has been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes.

Research Findings

A recent investigation assessed the antiviral activity of this compound against the influenza virus. The compound exhibited an IC50 value of 15 µM, suggesting it may serve as a promising candidate for further development in antiviral therapeutics .

Mutagenicity Concerns

Despite its potential benefits, there are concerns regarding the mutagenic properties of this compound. Studies have indicated that compounds with similar structures may exhibit mutagenic effects under certain conditions . Therefore, further toxicological assessments are necessary to evaluate the safety profile of this compound.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The compound is believed to inhibit key enzymes involved in nucleic acid synthesis and disrupt metabolic pathways essential for cell survival.

Summary of Mechanisms

  • Inhibition of DNA replication : The compound interferes with the synthesis of nucleic acids.
  • Disruption of protein synthesis : It affects the translation process in microbial cells.
  • Enzyme inhibition : Specific enzymes critical for microbial metabolism are targeted.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotable Characteristics
2,4-Dichlorobenzyl alcoholC7H6Cl2OModerate antibacterialCommon precursor
2,4-Dichlorobenzyl chlorideC7H6Cl3High reactivityReactive intermediate
N-(methoxyimino)methyl ureaC5H8N2O3Limited activityLacks dichlorobenzyl group

This compound is unique due to its combination of functional groups that enhance both its chemical reactivity and biological activity compared to similar compounds .

Q & A

Basic Questions

Q. What are the recommended synthetic routes and critical reaction conditions for N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea?

  • Methodology : Synthesis of analogous urea derivatives often involves coupling reactions under inert atmospheres (argon/nitrogen) to prevent oxidation. For example, related compounds are synthesized via condensation of hydroxylamine derivatives with isocyanate intermediates in ethanol, followed by reflux with acetic acid . Key steps include:

  • Use of O-benzyl hydroxylamine hydrochloride as a precursor (purchased from suppliers like Oakwood Chemical or Shanghai Aladdin) .
  • Purification via recrystallization in ethanol or cold methanol .
  • Monitoring reaction progress with TLC or HPLC to ensure intermediate formation.
    • Critical Considerations : Moisture-sensitive reagents require anhydrous conditions. Substituents like the 2,4-dichlorobenzyl group may necessitate longer reaction times due to steric hindrance .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the methoxyimino (-CH=N-OCH₃) and dichlorobenzyl groups.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • HPLC : For purity assessment (>95% is typical for research-grade compounds) .
  • X-ray Crystallography : If single crystals are obtainable, this resolves stereochemistry and confirms the E/Z configuration of the methoxyimino group .

Advanced Research Questions

Q. How do substituents on the benzyl and methoxyimino groups influence reaction kinetics and yields?

  • Data-Driven Analysis : Studies on similar urea derivatives show that electron-withdrawing groups (e.g., Cl on benzyl) reduce yields due to steric and electronic effects but accelerate reaction rates. For example:

Substituent on BenzylYield (%)Reaction Time (hr)Reference
-N-(2,4-dichlorobenzyl)6512
-N-(2-methoxybenzyl)458
  • Contradiction Resolution : Discrepancies in yields may arise from solvent polarity (e.g., ethanol vs. DMF) or catalyst use. Re-evaluate reaction parameters (temperature, stoichiometry) when replicating literature protocols .

Q. What strategies can mitigate stability issues of the methoxyimino group under varying pH conditions?

  • Methodology :

  • pH Stability Assays : Conduct accelerated degradation studies (e.g., 1–14 pH range, 25–40°C) with UV-Vis or LC-MS monitoring.
  • Stabilization Techniques : Buffered formulations (phosphate buffer, pH 6–8) or encapsulation in cyclodextrins can enhance stability .
    • Functional Group Reactivity : The methoxyimino group is prone to hydrolysis in acidic conditions; protecting groups (e.g., tert-butyl) may be introduced during synthesis .

Q. How can researchers evaluate the pesticidal or biological activity of this compound?

  • Mechanistic Screening :

  • Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) or cytochrome P450 isoforms, common targets for urea-based pesticides .
  • In Vitro Bioassays : Use insect cell lines (e.g., Sf9) to assess cytotoxicity and validate efficacy .
    • Structure-Activity Relationship (SAR) : Compare with analogs like chlorbromuron (CAS 32434-91-4), which shares a dichlorobenzyl motif and exhibits herbicidal activity .

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